Daporinad
Overview
Description
Daporinad, also known as FK866, is a highly specific inhibitor of nicotinamide phosphoribosyl transferase. This enzyme is crucial in the biosynthesis of nicotinamide adenine dinucleotide from nicotinamide. This compound is known for its unique mechanism of action that induces apoptosis in tumor cells .
Mechanism of Action
Target of Action
Daporinad, also known as FK866 or APO866, is a highly specific inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the salvage pathway of NAD+ biosynthesis, which is critical for cellular energy metabolism .
Mode of Action
This compound acts by inhibiting NAMPT, thereby disrupting the NAD+ salvage pathway . This inhibition leads to a decrease in the intracellular levels of NAD+, a vital coenzyme in various cellular processes, including energy metabolism and cell survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD+ salvage pathway . This can affect various downstream effects, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation .
Result of Action
The inhibition of NAMPT by this compound and the subsequent decrease in NAD+ levels can lead to the induction of cell apoptosis, particularly in cancer cells . This makes this compound a potential therapeutic agent for certain types of cancers, including melanoma, cutaneous T-cell lymphoma, and B-cell chronic lymphocytic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daporinad involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the use of acetonitrile for protein precipitation and separation using a C18 column . The calibration curve for the synthesis is evaluated in the range of 1.02 to 2220 nanograms per milliliter, with a quadratic regression used for the best fit of the curve .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using liquid chromatography–quadrupole-time-of-flight–mass spectrometry for the evaluation of drug metabolism and pharmacokinetics properties . The stability of this compound is ensured through short-term, long-term, and freeze/thaw conditions .
Chemical Reactions Analysis
Types of Reactions: Daporinad undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as an inhibitor of nicotinamide phosphoribosyl transferase .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile and other solvents suitable for protein precipitation and separation . The conditions for these reactions are carefully controlled to ensure the stability and efficacy of the compound.
Major Products Formed: The major products formed from the reactions involving this compound are metabolites identified through in vitro and in vivo studies. A total of 25 metabolites have been identified, representing ten different types of metabolism .
Scientific Research Applications
Daporinad has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the evaluation of drug metabolism and pharmacokinetics properties, as well as in studies involving tumor cell apoptosis . In medicine, this compound is being investigated for its potential in treating various types of cancer, including melanoma, cutaneous T-cell lymphoma, and B-cell chronic lymphocytic leukemia .
Comparison with Similar Compounds
Daporinad is unique among nicotinamide phosphoribosyl transferase inhibitors due to its high specificity and efficacy in inducing tumor cell apoptosis. Similar compounds include APO-866 and FK-866, which also inhibit nicotinamide phosphoribosyl transferase but may differ in their pharmacokinetic properties and efficacy . This compound’s ability to induce apoptosis in a wide range of tumor cells makes it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNHDGDUADAGP-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026050 | |
Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-64-1, 201034-75-5, 658084-94-7 | |
Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daporinad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daporinad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daporinad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FK866 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPORINAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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